molecular formula C25H27N3O2 B2988067 2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-40-4

2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2988067
CAS No.: 1359034-40-4
M. Wt: 401.51
InChI Key: YVWIQJBPQIPHLN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a heterocyclic scaffold known for its diverse pharmacological activities. Its structure features a 4-butoxyphenyl group at the 2-position and a 2,5-dimethylbenzyl group at the 5-position (Fig. 1).

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-4-5-14-30-22-10-8-20(9-11-22)23-16-24-25(29)27(12-13-28(24)26-23)17-21-15-18(2)6-7-19(21)3/h6-13,15-16H,4-5,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIQJBPQIPHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound belonging to the class of pyrazolo[1,5-a]pyrazines. This compound exhibits unique structural features that may confer significant biological activity, particularly in the context of cancer research and kinase inhibition. The following sections detail its biological properties, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula for 2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is C18H22N4O, indicating the presence of nitrogen and oxygen atoms typical of heterocyclic compounds. The structure includes a butoxy group and a dimethylbenzyl moiety, which may enhance its solubility and interaction with biological targets.

Anticancer Properties

Research into related pyrazolo[1,5-a]pyrazines has suggested potential anticancer properties. For instance, compounds with similar structures have demonstrated selective inhibition of various cancer cell lines, particularly those harboring mutated p53 genes. This raises the possibility that 2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may also possess cytotoxic effects against specific cancer types by inducing apoptosis in tumor cells .

Kinase Inhibition

The core structure of pyrazolo[1,5-a]pyrazin-4(5H)-one has been associated with kinase inhibitory activity. Kinases are critical enzymes involved in cell signaling pathways that regulate various cellular functions including proliferation and survival. The presence of substituents such as butoxy and dimethylbenzyl could influence the compound's affinity for specific kinases, potentially leading to therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneMethoxy group instead of butoxyAnticancer activity reported
3-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-4-oneChlorine substituentPotential anti-inflammatory properties
4-benzoyl-3-methylpyrazolo[1,5-a]pyrimidin-6-oneBenzoyl substituentAntiviral activity observed

This table illustrates how variations in substituents can lead to different biological activities and applications among compounds within the pyrazolo family.

The proposed mechanism by which 2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its biological effects likely involves the inhibition of specific kinases associated with cancer cell proliferation. By blocking these pathways, the compound could induce cell cycle arrest and apoptosis in malignant cells .

Comparison with Similar Compounds

Data Tables

Table 2. Physicochemical Properties

Compound logP (Predicted) Solubility (µM) Molecular Weight (g/mol)
Target Compound 4.2 12.5 419.5
3o 3.8 8.7 385.8
MK74 5.1 2.3 487.3
5-((2-(3-chlorophenyl)... 4.9 5.6 476.9

Research Findings and Implications

  • Target Compound : The combination of a butoxyphenyl (solubility-enhancing) and dimethylbenzyl (hydrophobic anchor) group suggests a balance between bioavailability and target engagement. However, biological data are needed to confirm efficacy.
  • Synthetic Strategies : Microwave-assisted and solvent-free methods (e.g., ) could optimize yields for complex analogs like the target compound .

Q & A

Q. Advanced: How can synthetic routes be optimized to enhance stereochemical control or regioselectivity?

Advanced optimization involves computational modeling (e.g., DFT calculations) to predict regioselectivity during cyclization. Substituent effects on reaction pathways—such as electron-donating groups (e.g., 4-butoxyphenyl) favoring specific intermediates—should be evaluated. Controlled temperature gradients and catalytic additives (e.g., p-toluenesulfonic acid) can improve stereochemical outcomes . Multi-step protocols, including formylation and oxidation, may refine intermediates before final cyclization .

Basic: What techniques are used for structural elucidation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and dihedral angles between aromatic rings (e.g., 16.05° between pyrazole and chlorophenyl rings in analogues) . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and coupling patterns.
  • FTIR : Identification of carbonyl (C=O) stretches near 1700 cm1^{-1} and C-N vibrations .
  • HRMS : Validation of molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. Advanced: How can crystallographic data resolve conformational ambiguities in solution-phase structures?

SC-XRD data can reveal deviations from solution-phase NMR predictions, such as screw-boat conformations in six-membered heterocycles . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, C–H⋯C) stabilizing crystal packing . For dynamic systems, variable-temperature NMR or molecular dynamics simulations may reconcile discrepancies .

Basic: What experimental designs are suitable for preliminary bioactivity screening?

Methodological Answer:
Use randomized block designs with split-split plots to evaluate bioactivity across multiple variables (e.g., concentration, incubation time) . For antibacterial assays, employ microdilution techniques (MIC/MBC) against Gram-positive/negative strains . Include positive controls (e.g., ciprofloxacin) and solvent blanks. Replicate experiments in quadruplicate to ensure statistical validity .

Q. Advanced: How can contradictory bioactivity results be resolved?

Contradictions may arise from assay-specific interference (e.g., solvent toxicity). Validate results using orthogonal assays (e.g., time-kill kinetics vs. disc diffusion). LC-MS monitoring of compound stability under assay conditions is critical. For enzyme-targeted studies, combine in vitro assays (e.g., kinase inhibition) with cellular uptake studies using fluorescence tagging .

Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate force field parameters in docking studies (e.g., AMBER vs. CHARMM) and validate binding poses via mutagenesis. For example, if a predicted hydrogen bond between the pyrazolo-pyrazine core and a kinase active site is absent experimentally, analyze solvent accessibility or protein flexibility using molecular dynamics . Cross-reference with structural analogues (e.g., pyrazolo[1,5-a]pyrimidines) to identify conserved pharmacophores .

Basic: What crystallographic parameters are critical for reporting?

Include unit cell dimensions (a, b, c, α, β, γ), space group (e.g., P1), R factors (R1 < 0.05, wR2 < 0.15), and data-to-parameter ratios (>12:1) . Dihedral angles between aromatic systems and intermolecular interaction distances (e.g., C–H⋯O = 2.5–3.0 Å) must be specified .

Advanced: How can spectroscopic data be leveraged to assess compound purity?

Combine 1^1H NMR integration ratios with HPLC-UV (λ = 254 nm) using C18 columns. For trace impurities, employ LC-HRMS with ion mobility separation. Residual solvents (e.g., DMF) should comply with ICH Q3C guidelines, verified via GC-MS .

Advanced: What strategies support structure-activity relationship (SAR) studies?

Systematically vary substituents (e.g., 4-butoxyphenyl vs. 4-fluorophenyl) and correlate with bioactivity using multivariate regression. For pyrazolo-pyrazinones, the 2,5-dimethylbenzyl group enhances lipophilicity (logP >3), improving membrane permeability . Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) can quantify contributions of specific moieties .

Basic: What safety protocols are recommended for handling this compound?

Follow GHS guidelines for pyrazolo derivatives: use PPE (gloves, goggles), avoid inhalation, and store at 2–8°C under inert gas (N2_2). Dispose of waste via incineration .

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